

DiSulfo-Cy5 Alkyne: A Comparative Guide for Bioconjugation and Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne

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For researchers, scientists, and drug development professionals seeking a robust fluorescent probe for click chemistry applications, **DiSulfo-Cy5 alkyne** offers a compelling combination of high water solubility, intense fluorescence, and excellent photostability. This guide provides a comprehensive overview of its performance characteristics, compares it with other commercially available fluorescent alkynes, and presents detailed experimental protocols for its use in bioconjugation and cellular imaging.

DiSulfo-Cy5 alkyne is a water-soluble cyanine dye equipped with a terminal alkyne group. This functional group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.^{[1][2]} Its two sulfonate groups impart excellent water solubility, minimizing aggregation and improving reaction efficiency in aqueous buffers, a critical feature for biological applications.^{[3][4]}

Performance Characteristics

The performance of a fluorescent dye is paramount for sensitive and reliable detection.

DiSulfo-Cy5 alkyne exhibits strong absorption in the far-red region of the spectrum, making it compatible with common laser lines (e.g., 633 nm, 647 nm) and reducing autofluorescence from biological samples.^{[5][6][7]} Key spectral and physical properties are summarized in the table below.

Property	DiSulfo-Cy5 Alkyne	Sulfo-Cy5 Alkyne	Cy5 Alkyne	Alexa Fluor 647 Alkyne	CF647 Alkyne
Excitation Max (nm)	646 - 649	~649	~650	~650	~650
Emission Max (nm)	662 - 671	~671	~670	~668	~668
Extinction Coefficient (cm ⁻¹ M ⁻¹)	271,000	250,000	250,000	270,000	270,000
Quantum Yield	0.28	~0.2	Not specified	0.33	Not specified
Solubility	Water, DMSO, DMF	Water, DMSO, DMF	DMSO, DMF	Water, DMSO, DMF	Water, DMSO, DMF
Key Advantage	High water solubility, high extinction coefficient	Good water solubility	Hydrophobic, suitable for organic media	High quantum yield, photostable	Photostable

Note: Values are approximate and may vary slightly between suppliers.

Comparison with Alternatives

The primary advantage of **DiSulfo-Cy5 alkyne** lies in its enhanced water solubility due to the presence of two sulfonate groups, compared to the single sulfonate group in Sulfo-Cy5 alkyne and the non-sulfonated Cy5 alkyne.^{[3][4]} This property is particularly beneficial when labeling proteins or other biomolecules that may be prone to precipitation in the presence of organic co-solvents. While Alexa Fluor 647 and CF647 dyes are known for their exceptional photostability and high quantum yields, **DiSulfo-Cy5 alkyne** offers a comparable spectral profile and a very high extinction coefficient, leading to bright fluorescent conjugates.^{[3][6][7]} For applications where precise charge and size matching are critical, such as in 2D Difference Gel Electrophoresis (DIGE), using size- and charge-matched alkyne-Cy3 and alkyne-Cy5 dyes has been demonstrated to be effective for analyzing post-translationally modified proteins.^[8]

Applications

The versatility of **DiSulfo-Cy5 alkyne** enables its use in a wide range of applications, including:

- Labeling of proteins and peptides: For proteomic studies, tracking, and localization.
- Nucleic acid modification: For visualizing DNA and RNA in various assays.[\[1\]](#)
- Glycan analysis: For studying glycosylation patterns on proteins and cells.[\[8\]](#)
- Cellular imaging: For high-resolution fluorescence microscopy of azide-labeled targets within cells.
- In vivo imaging: The far-red emission is suitable for imaging in living organisms due to lower tissue autofluorescence and deeper tissue penetration.[\[9\]](#)

Experimental Protocols

General Protocol for Labeling Azide-Modified Proteins with DiSulfo-Cy5 Alkyne

This protocol describes a general procedure for labeling a protein containing an azide group with **DiSulfo-Cy5 alkyne** using a copper-catalyzed click reaction.

Materials:

- Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- **DiSulfo-Cy5 alkyne**
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- DMSO or DMF for dissolving the dye
- Purification column (e.g., size-exclusion chromatography)

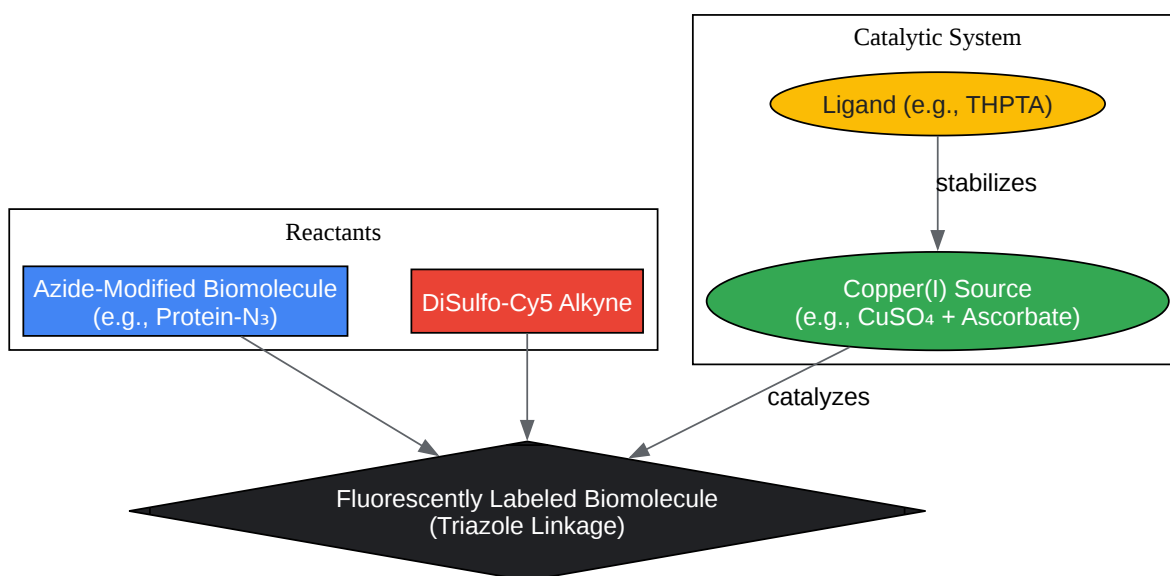
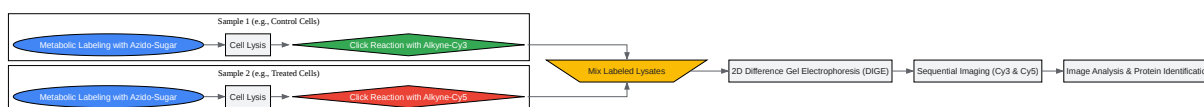
Procedure:

- Prepare Stock Solutions:
 - Dissolve **DiSulfo-Cy5 alkyne** in DMSO or DMF to a final concentration of 10 mM.
 - Prepare a 50 mM stock solution of CuSO₄ in water.
 - Prepare a 50 mM stock solution of THPTA in water.
 - Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-10 mg/mL) with **DiSulfo-Cy5 alkyne**. A 5- to 10-fold molar excess of the dye over the protein is recommended.
 - Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
 - Add the CuSO₄/THPTA mixture to the protein-dye solution to a final copper concentration of 1 mM.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
- Incubation:
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification:
 - Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
- Characterization:

- Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for DiSulfo-Cy5).

Workflow for "Click-DIGE" Analysis of Glycoproteins

This workflow, adapted from the literature, illustrates the use of size- and charge-matched alkyne-dyes for comparative analysis of glycoproteins.[8]



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- To cite this document: BenchChem. [DiSulfo-Cy5 Alkyne: A Comparative Guide for Bioconjugation and Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597474#literature-review-of-disulfo-cy5-alkyne-applications-and-performance]

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